molecular formula C19H19FN6O2 B2936780 N~4~-(2-fluorobenzyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide CAS No. 1251560-71-0

N~4~-(2-fluorobenzyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide

Cat. No. B2936780
CAS RN: 1251560-71-0
M. Wt: 382.399
InChI Key: NCRUOGRDQCUHIN-UHFFFAOYSA-N
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Description

N~4~-(2-fluorobenzyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In

Scientific Research Applications

GPR39 Agonist Discovery

A study identified kinase inhibitors with novel applications as GPR39 agonists, a receptor implicated in metabolic processes and cellular signaling. The research highlighted the role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This unexpected discovery expands the potential off-targets of kinase inhibitors to include G protein-coupled receptors, offering new avenues for therapeutic development (Sato et al., 2016).

Crystal Structure Analysis

Another study focused on the synthesis, spectroscopic, and crystal structure analysis of a similar compound. It provided detailed insights into the molecular interactions and supramolecular assembly of the compound, essential for understanding its chemical behavior and potential applications in materials science (Banu et al., 2013).

Antimicrobial and Antioxidant Activities

Research on benzimidazole derivatives, including compounds with a similar structure, demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These findings suggest the potential of such compounds in developing new therapeutic agents for treating diseases related to oxidative stress and microbial infections (Menteşe et al., 2015).

Anti-Cancer Agent Development

Another application involves the synthesis of a novel precursor aimed at targeting NAD(P)H: quinone oxidoreductase (NQO1) in solid tumors, highlighting the compound's potential role in developing anti-cancer agents. This research underscores the importance of structural modifications to increase binding affinity to specific enzymes overexpressed in cancer cells (Shareef & Shareef, 2021).

Mechanism of Action

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(6-morpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c20-15-4-2-1-3-14(15)10-21-19(27)16-11-26(13-24-16)18-9-17(22-12-23-18)25-5-7-28-8-6-25/h1-4,9,11-13H,5-8,10H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRUOGRDQCUHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(2-fluorobenzyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide

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